molecular formula C8H7ClO3 B14870461 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No.: B14870461
M. Wt: 186.59 g/mol
InChI Key: IHIHDQUGQBTVOE-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H7ClO3 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.

    Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.

    Substitution: Formation of 8-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol or 8-thio-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.

Scientific Research Applications

8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological properties.

    8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Contains an amino group instead of a hydroxyl group at the 6th position, leading to distinct chemical and biological activities.

    (S)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol:

Uniqueness

8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxin-7-ol

InChI

InChI=1S/C8H7ClO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2

InChI Key

IHIHDQUGQBTVOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)O

Origin of Product

United States

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